![molecular formula C12H16Cl3NS B1431193 4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-24-4](/img/structure/B1431193.png)
4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
“4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” is a chemical compound with the CAS number 1864073-24-4 . It has a molecular weight of 312.69 and its molecular formula is C12H16Cl3NS .
Molecular Structure Analysis
The molecular structure of “4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” consists of a piperidine ring attached to a 2,6-dichlorophenyl group via a sulfanyl methyl group . The molecular formula is C12H16Cl3NS .
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds with similar structures to "4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride" focuses on the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals, agrochemicals, and materials. For instance, Egorov et al. (2019) described the synthesis of new differently functionalized cyclopentenediones, highlighting methods that could potentially apply to synthesizing derivatives of the subject compound for pharmaceutical applications (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).
Pharmacological Potential
Several studies have synthesized new compounds with piperidine and related structures, aiming to evaluate their pharmacological potential, especially in treating neurological disorders and cancer. Rehman et al. (2018) synthesized heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease, showcasing the therapeutic potential of piperidine derivatives in neurodegenerative disease research (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Antimicrobial and Antifungal Activities
Compounds containing piperidine structures have been investigated for their antimicrobial and antifungal activities. Vinaya et al. (2009) reported on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens, indicating the significance of such structures in developing new antimicrobial agents (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NS.ClH/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWAHYAZOQJXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




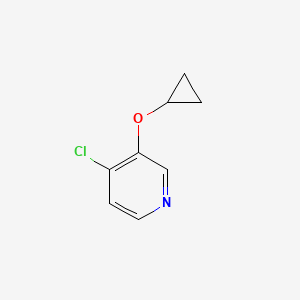
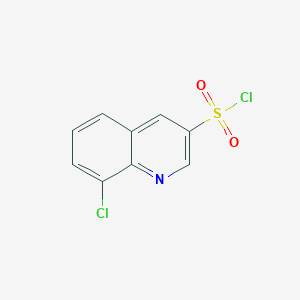
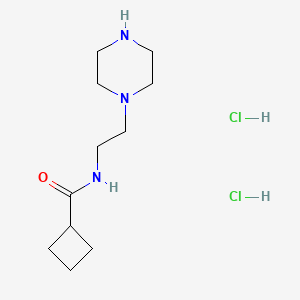
![5'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1431116.png)
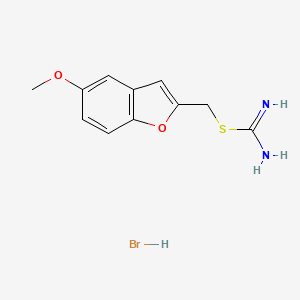
![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1431121.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B1431123.png)
![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1431124.png)

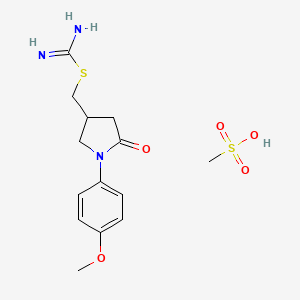
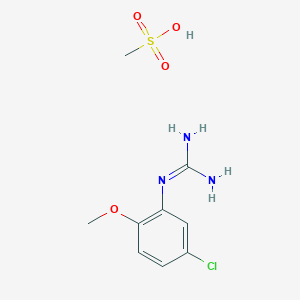
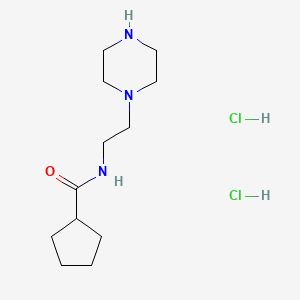
![Methyl 2-(8-azabicyclo[3.2.1]octane-3-sulfonyl)acetate hydrochloride](/img/structure/B1431133.png)